2,2-Dichloroacetophenone

Catalog No.
S592125
CAS No.
2648-61-5
M.F
C8H6Cl2O
M. Wt
189.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloroacetophenone

CAS Number

2648-61-5

Product Name

2,2-Dichloroacetophenone

IUPAC Name

2,2-dichloro-1-phenylethanone

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

InChI

InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H

InChI Key

CERJZAHSUZVMCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(Cl)Cl

Synonyms

2,2-dichloroacetophenone

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)Cl
  • Organic synthesis

    2,2-Dichloroacetophenone can be used as a building block in the synthesis of more complex organic molecules. For instance, it can be a precursor to diaryl ketones, which are important functional groups in various pharmaceuticals and materials [Source: Journal of the American Chemical Society*()**].

  • Biological studies

    Some research has explored the potential biological effects of 2,2-Dichloroacetophenone. However, due to its irritant properties (discussed below), it's not a common reagent in biological experiments. There are studies investigating its antifungal and antibacterial properties [Source: Molecules ( )]. It's important to note that these are preliminary studies, and further research is needed to understand its potential applications.

2,2-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2OC_8H_6Cl_2O and a molecular weight of approximately 189.04 g/mol. It is a derivative of acetophenone, characterized by two chlorine atoms attached to the second carbon of the acetophenone structure. This compound is known for its unique chemical properties and applications, particularly in organic synthesis and medicinal chemistry.

, including:

  • Chlorination Reactions: It can be synthesized from 2-chloroacetophenone through further chlorination using chlorine gas in glacial acetic acid under controlled conditions .
  • Darzens Condensation: This compound can react with benzaldehydes under Darzens condensation conditions, leading to the formation of α,α-dichloroacetophenones .
  • Hydrolysis: Under alkaline conditions, it can be hydrolyzed to yield mandelic acid, demonstrating its reactivity in hydrolytic processes .

2,2-Dichloroacetophenone exhibits notable biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase 1. Research has indicated that it has weak anticancer potency and poor selectivity against certain cancer cell lines. Its mechanism involves modulation of metabolic pathways critical for tumor growth . Additionally, it has been studied for its potential synergistic effects when combined with other therapeutic agents in overcoming drug resistance in non-small cell lung cancer .

Several methods are available for synthesizing 2,2-dichloroacetophenone:

  • Oxidation-Chlorination: This method involves reacting styrene with concentrated hydrochloric acid and hydrogen peroxide in a solvent such as methanol or ethylene glycol dimethyl ether. The reaction proceeds through the formation of 2-chloroacetophenone, which is subsequently chlorinated to yield 2,2-dichloroacetophenone .
  • Sonochemical Synthesis: Another approach utilizes sonication in water with trichloroisocyanuric acid and p-tolylthiourea to produce the compound efficiently under mild conditions .
  • Conventional Chlorination: Direct chlorination of acetophenone using chlorine gas can also yield 2,2-dichloroacetophenone .

The applications of 2,2-dichloroacetophenone span several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to modify biological pathways.
  • Chemical Research: Used in organic synthesis as a building block for more complex molecules.
  • Biochemical Studies: It is utilized in research focused on enzyme inhibition and cancer metabolism.

Studies have shown that 2,2-dichloroacetophenone interacts with various biological targets, primarily enzymes involved in metabolic pathways. Its role as a pyruvate dehydrogenase kinase inhibitor highlights its potential in cancer therapy by disrupting energy metabolism in tumor cells . Additionally, it has been examined for its effects on mitochondrial function and tumor cell proliferation.

Several compounds share structural similarities with 2,2-dichloroacetophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
AcetophenoneC8H8OC_8H_8OParent compound; lacks chlorine substituents.
4-ChloroacetophenoneC8H7ClOC_8H_7ClOContains one chlorine atom at the para position.
2-ChloroacetophenoneC8H7ClOC_8H_7ClOContains one chlorine atom at the ortho position.
Dichloroacetic AcidC2HCl2O2C_2HCl_2O_2A simpler dichloro compound used in various applications.

Uniqueness of 2,2-Dichloroacetophenone:

  • The presence of two chlorine atoms at the same position (the second carbon) distinguishes it from other acetophenone derivatives.
  • Its specific biological activity as a pyruvate dehydrogenase kinase inhibitor sets it apart from structurally similar compounds.

XLogP3

3

Boiling Point

249.0 °C

Melting Point

20.5 °C

UNII

3VJ32JJ8LH

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2648-61-5

Wikipedia

2,2-dichloroacetophenone

General Manufacturing Information

Ethanone, 2,2-dichloro-1-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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